molecular formula C24H40N4O5 B148205 Eurystatin B CAS No. 137563-64-5

Eurystatin B

Cat. No. B148205
M. Wt: 464.6 g/mol
InChI Key: YNIGBMUXBCZRNQ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurystatin B is a natural product that belongs to the family of macrocyclic lactones. It is obtained from the fermentation of Streptomyces sp. and has shown promising results in various scientific research applications. Eurystatin B has been found to exhibit potent antifungal, antitumor, and antibacterial activities.

Scientific Research Applications

Prolyl Endopeptidase Inhibition

Eurystatins A and B, derived from the cultured broth of Streptomyces eurythermus R353-21, exhibit potent inhibitory activity against prolyl endopeptidase. These compounds are unique in their specificity and potency in inhibiting this enzyme. Notably, they demonstrate no antimicrobial activity and have shown no lethal toxicity in mice at substantial doses (Toda et al., 1992).

Amelioration of Amnesia

Eurystatins A and B have been studied for their protective effects against scopolamine-induced amnesia in rats. These studies utilized the step-through one-trial passive avoidance method, revealing that Eurystatin B, in particular, offered significant protection from the amnesic effects of scopolamine, without causing behavioral side effects (Kamei et al., 1992).

Chemical Structure and Properties

The physico-chemical properties and structure of Eurystatins A and B have been extensively studied. Both compounds share a common 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. They differ in the alpha, beta-unsaturated fatty acid attached to the alpha-amino moiety of the ornithine (Toda et al., 1992).

Fermentation and Controlled Biosynthesis

Research into the fermentation and biosynthesis of Eurystatins has allowed for significant advancements in understanding and potentially enhancing their production. The use of radio-isotope incorporation studies and supplementation with various amino acids led to the controlled biosynthesis of new Eurystatin analogs, expanding the potential applications of these compounds (Suzuki et al., 1994).

properties

CAS RN

137563-64-5

Product Name

Eurystatin B

Molecular Formula

C24H40N4O5

Molecular Weight

464.6 g/mol

IUPAC Name

(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide

InChI

InChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+

InChI Key

YNIGBMUXBCZRNQ-XYOKQWHBSA-N

Isomeric SMILES

CCC(C)CC/C=C/C(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

SMILES

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

Canonical SMILES

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

synonyms

BU 4164E B
BU-4164E B
eurystatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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